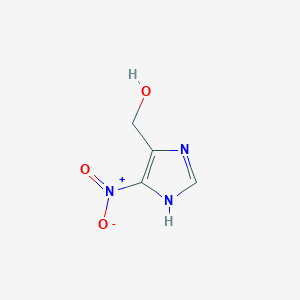

(5-Nitro-1H-imidazol-4-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-nitro-1H-imidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-1-3-4(7(9)10)6-2-5-3/h2,8H,1H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBKXKSJYULCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516119 | |

| Record name | (4-Nitro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81246-35-7 | |

| Record name | (4-Nitro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Strategies for 5 Nitro 1h Imidazol 4 Yl Methanol

Historical and Classical Synthetic Approaches to 5-Nitroimidazole Derivatives

The foundational chemistry of 5-nitroimidazole synthesis has its roots in the direct nitration of the imidazole (B134444) ring. A classical and long-standing method involves the treatment of imidazole with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, to yield 5-nitroimidazole. researchgate.net This electrophilic substitution reaction is a fundamental approach to introducing the essential nitro group onto the imidazole core.

Early synthetic explorations also focused on the synthesis of various regio-isomers, such as 2-nitroimidazoles, which were often prepared from 2-aminoimidazole precursors through diazotization followed by nitration. derpharmachemica.com These classical methods, while effective, sometimes lack regioselectivity and may require harsh reaction conditions.

Contemporary and Optimized Synthesis Pathways

Modern synthetic chemistry has sought to overcome the limitations of classical methods by developing more controlled, efficient, and environmentally benign pathways to 5-nitroimidazole derivatives.

Regioselective Synthesis Strategies

The selective functionalization of the nitroimidazole ring is crucial for creating specific target molecules. The alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole is highly sensitive to the position of the nitro group and the reaction conditions employed. nih.gov For instance, studies on the N-alkylation of 2-methyl-5-nitroimidazole (B138375) have shown that regioselectivity can be achieved, favoring N-3 alkylation due to the steric hindrance of the nitro group. nih.gov In contrast, the alkylation of 4-nitroimidazole tends to favor the N-1 position. nih.gov The choice of base, solvent, and temperature are critical parameters in directing the outcome of these reactions. derpharmachemica.comderpharmachemica.com For example, conducting the alkylation in acetonitrile (B52724) at elevated temperatures in the presence of potassium carbonate has been shown to provide good yields of N-alkylated imidazoles. derpharmachemica.com

Another powerful method for regioselective functionalization is the vicarious nucleophilic substitution (VNS) of hydrogen. This reaction has been successfully used to introduce substituents at the 4-position of the 5-nitroimidazole scaffold. researchgate.net

Multi-step Reaction Sequences and Intermediates

The synthesis of complex 5-nitroimidazole derivatives, including those with a hydroxymethyl group, often involves multi-step reaction sequences. For instance, the synthesis of the drug Evofosfamide involves the reduction of an anhydride (B1165640) intermediate to generate a substituted 2-nitroimidazole-5-yl methanol (B129727). nih.gov

A relevant example is the preparation of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol, which serves as a precursor for further chemical transformations. nih.gov This intermediate is then converted to the corresponding chloromethyl derivative using thionyl chloride. nih.gov This highlights a common strategy where a hydroxymethyl group can be a handle for further functionalization.

The synthesis of 2,4-disubstituted 5-nitroimidazoles can be achieved using a combination of synthetic techniques. The VNS reaction can be employed to introduce a substituent at the 4-position of a commercially available starting material like (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, followed by modification at the 2-position. researchgate.net These multi-step approaches allow for the precise construction of highly functionalized nitroimidazole scaffolds.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. While specific green synthesis routes for (5-Nitro-1H-imidazol-4-yl)methanol are not extensively documented, analogous approaches in related chemistries offer valuable insights. For example, a green and facile synthesis of 2-nitroimidazole (B3424786) has been developed using oxone as an oxidant in water, avoiding the use of harsh acids. nih.gov The use of water as a solvent and the avoidance of hazardous reagents are key tenets of green chemistry that can be applied to the synthesis of nitroimidazoles. humanjournals.com Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields in the preparation of benzimidazole (B57391) derivatives, a related class of heterocycles. humanjournals.com

Exploration of Precursor Compounds in Reaction Architectures

Utilizing Imidazole and Its Derivatives as Starting Materials

Imidazole and its simple derivatives remain the most fundamental precursors for the synthesis of 5-nitroimidazoles. The direct nitration of imidazole is a primary route to the core 5-nitroimidazole structure. researchgate.net Commercially available or readily synthesized substituted imidazoles are frequently used as starting points for more complex targets. For example, the synthesis of various 5-nitroimidazole-based antimicrobial agents often begins with precursors like 2-methyl-5-nitroimidazole or secnidazole. jocpr.com

The synthesis of 5-aryl-1-methyl-4-nitroimidazoles has been efficiently achieved through Suzuki coupling reactions starting from 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrating the utility of pre-functionalized imidazole derivatives in building molecular complexity.

The following table summarizes key reaction conditions for the synthesis of nitroimidazole derivatives:

| Reaction Type | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nitration | Imidazole | Nitric Acid, Sulfuric Acid | - | - | 5-Nitroimidazole | - | researchgate.net |

| N-Alkylation | 4-Nitroimidazole | Alkylating Agent, K2CO3 | Acetonitrile | 60°C | N-1 Alkylated 4-nitroimidazole | 66-85 | derpharmachemica.com |

| N-Alkylation | 2-Methyl-5-nitroimidazole | Alkylating Agent, K2CO3 | Acetonitrile | 60°C | N-3 Alkylated 2-methyl-5-nitroimidazole | - | nih.gov |

| Chlorination | [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol | Thionyl Chloride | - | - | 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | - | nih.gov |

Role of Formaldehyde (B43269) in Hydroxymethylation Reactions

The introduction of a hydroxymethyl group (-CH₂OH) onto the nitroimidazole core is a critical transformation, typically achieved through hydroxymethylation reactions where formaldehyde serves as the C1 electrophile. The reaction involves the electrophilic attack of formaldehyde on a carbon atom of the imidazole ring. For the synthesis of this compound, this requires the functionalization of the C5 position of 4-nitroimidazole.

While direct hydroxymethylation of 4-nitroimidazole at the C5 position is not extensively documented, the principles are mirrored in similar reactions. For instance, the synthesis of related nitroimidazole alcohols has been achieved through the reduction of precursor carboxylates or anhydrides, followed by functionalization, a multi-step process that circumvents the direct, and often low-yielding, hydroxymethylation of a deactivated ring. nih.gov

Catalytic Systems and Reaction Conditions in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalytic systems employed and the precise control of reaction parameters. Modern synthetic strategies increasingly rely on advanced catalytic methods to overcome the inherent low reactivity of the nitroimidazole substrate.

Transition metal catalysis offers powerful tools for C-H functionalization, which are, in principle, applicable to the synthesis of this compound, although direct examples for this specific transformation remain sparse. The conceptual approach involves a transition metal catalyst, such as palladium, rhodium, or iridium, activating a C-H bond on the imidazole ring for subsequent reaction with an electrophile like formaldehyde. nih.govrsc.org

A plausible catalytic cycle, for example with a palladium catalyst, would involve the coordination of the catalyst to the nitroimidazole. This could be followed by a C-H activation step to form a palladacycle intermediate. This organometallic species could then react with formaldehyde, leading to the insertion of the hydroxymethyl group. Subsequent reductive elimination would release the desired product and regenerate the active catalyst. nih.gov An iridium-catalyzed reductive hydroxymethylation has been successfully applied to activated 4-heteroaryl pyridines, using formaldehyde as both a hydride donor and the electrophile under mild conditions (45 °C), suggesting a potential pathway for similar transformations on nitroimidazoles. nih.gov The key challenge remains the selective activation of the desired C-H bond in a molecule with multiple potential coordination sites (e.g., the ring nitrogens) and a deactivating nitro group.

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic strategies have gained significant traction. researchgate.netrsc.org A prominent metal-free method for functionalizing nitro-heterocyclic compounds involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.comresearchgate.netnih.gov TDAE is a strong organic reducing agent that can generate a carbanion from a more easily accessible precursor, such as a halogenated nitroimidazole.

In a hypothetical synthesis of this compound using this approach, a 5-halo-4-nitroimidazole would be treated with TDAE. TDAE would reduce the halo-imidazole via two single-electron transfers to generate a nucleophilic carbanion at the C5 position. This highly reactive intermediate could then readily attack formaldehyde to form the corresponding alcohol upon workup. This methodology has been successfully used to synthesize various alcohol derivatives of 5-nitroimidazoles from chloromethyl precursors reacting with aldehydes and ketones. mdpi.com

Another metal-free approach involves leveraging strong bases in polar aprotic solvents. For instance, intramolecular N-arylations of amidines to form benzimidazoles have been achieved using potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (120°C). nih.gov Such conditions could potentially be adapted to promote the deprotonation and subsequent nucleophilic attack of the 4-nitroimidazole on formaldehyde.

The optimization of reaction parameters is crucial for maximizing the yield and regioselectivity of synthetic transformations on the nitroimidazole scaffold. Key parameters include the choice of solvent, base, temperature, and reactant stoichiometry. researchgate.net

Solvent Effects: The solvent plays a critical role in solvating reactants, stabilizing intermediates, and influencing reaction rates. In the alkylation of 4-nitroimidazole, a reaction analogous to C-H functionalization, different solvents have shown varied efficacy. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used. nih.govresearchgate.net Studies have shown that for certain alkylations, acetonitrile provides superior yields compared to DMF or DMSO, particularly when paired with a suitable base. nih.gov

Base and Temperature: The choice of base and the reaction temperature are interdependent and profoundly impact the reaction outcome. In the N-alkylation of 4-nitroimidazole, potassium carbonate (K₂CO₃) has been found to be a more effective base than potassium hydroxide (KOH) in certain contexts. nih.gov Furthermore, elevating the temperature can significantly improve reaction yields. For example, increasing the temperature to 60°C has been shown to markedly enhance the yield of N-alkylation products of 4-nitroimidazole. nih.govresearchgate.net However, higher temperatures can also lead to side reactions, necessitating careful optimization.

Below are tables summarizing the effects of different reaction conditions on the alkylation of 4-nitroimidazole, which provide insights into the parameters that would need to be optimized for hydroxymethylation.

Table 1: Effect of Base and Solvent on the Alkylation of 4-Nitroimidazole at Room Temperature Data derived from analogous alkylation reactions. nih.govresearchgate.net

| Entry | Alkylating Agent | Base | Solvent | Yield (%) |

| 1 | Propargyl Bromide | KOH | DMF | 25 |

| 2 | Propargyl Bromide | K₂CO₃ | DMF | 30 |

| 3 | Propargyl Bromide | KOH | CH₃CN | 28 |

| 4 | Propargyl Bromide | K₂CO₃ | CH₃CN | 40 |

Table 2: Effect of Temperature on the Alkylation of 4-Nitroimidazole Data derived from analogous alkylation reactions in acetonitrile with K₂CO₃ as base. nih.govresearchgate.net

| Entry | Alkylating Agent | Temperature (°C) | Yield (%) |

| 1 | Benzyl (B1604629) Bromide | Room Temp. | 45 |

| 2 | Benzyl Bromide | 60 | 85 |

| 3 | Ethyl Bromoacetate | Room Temp. | 50 |

| 4 | Ethyl Bromoacetate | 60 | 80 |

These data underscore the importance of systematic screening of solvents, bases, and temperature to identify the optimal conditions for the synthesis of this compound.

Iii. Chemical Reactivity and Reaction Mechanisms of 5 Nitro 1h Imidazol 4 Yl Methanol

Electrophilic and Nucleophilic Reactions of the Imidazole (B134444) Ring

The imidazole ring in (5-Nitro-1H-imidazol-4-yl)methanol is highly electron-deficient due to the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic characteristic dictates its reactivity, making the ring susceptible to nucleophilic attack while deactivating it towards most electrophilic aromatic substitutions. However, the ring nitrogen atoms can still participate in electrophilic reactions such as alkylation.

The primary substitution reactions on the nitroimidazole core involve nucleophilic displacement of hydrogen or a suitable leaving group, and the chemical reduction of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring facilitates nucleophilic aromatic substitution, particularly at positions activated by the nitro group (the C2 and C4 positions).

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This is a powerful method for the C-H functionalization of electron-deficient aromatic systems like nitroimidazoles. organic-chemistry.org The reaction allows for the formal replacement of a hydrogen atom with a nucleophile. For instance, in a related compound, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, the hydrogen at the C4 position can be substituted by a phenylsulfonylmethyl group using the VNS reaction. researchgate.netresearchgate.net This highlights the susceptibility of the C4 position to nucleophilic attack. The general mechanism involves the addition of a carbanion bearing a leaving group to the nitroaromatic ring, followed by base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.orgkuleuven.be

Substitution of Halogens: Halogenated nitroimidazoles are versatile precursors for further derivatization. Hard nucleophiles like cyanide or methoxide (B1231860) anions, and soft nucleophiles such as amines or thiols, can displace halogens at the C2 or C4 positions, with the position of attack often depending on the "hard" or "soft" nature of the nucleophile. lookchem.com

Reduction of the Nitro Group: A key reaction of the nitroimidazole moiety is its reduction. This process is fundamental to the biological activity of many nitroimidazole-based drugs. lecturio.com Under anaerobic conditions, cellular nitroreductases can reduce the nitro group, generating highly reactive intermediates like nitroso, hydroxylamino, and amino derivatives, as well as nitroradical anions. lecturio.comnih.gov These reactive species can then interact with cellular macromolecules. Chemical reduction can also be achieved using standard laboratory reagents. For example, the nitro group of various nitro-containing aromatic compounds can be reduced to an amine using hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon. google.com

The existing substituents on this compound direct further functionalization primarily to the C2 and N1 positions.

Functionalization at C2: The C2 position is activated by the adjacent nitro group and is a prime site for nucleophilic attack. Methodology utilizing tetrakis(dimethylamino)ethylene (B1198057) (TDAE) has been employed to introduce substituents at the C2 position of the 5-nitroimidazole scaffold. researchgate.netresearchgate.net Furthermore, if a leaving group is present at C2, it can be displaced by various nucleophiles. lookchem.com

Functionalization at N1 (N-Alkylation): The acidic N-H proton of the imidazole ring can be readily removed by a base, and the resulting imidazolate anion can be alkylated with various electrophiles. This N-alkylation is a common strategy for modifying nitroimidazole properties. The reaction is often regioselective, favoring alkylation at the N1 position. derpharmachemica.com The choice of base, solvent, and temperature can significantly influence reaction yields.

Table 1: N-Alkylation of 4- and 5-Nitroimidazoles This table presents data for the general N-alkylation of nitroimidazoles, as specific examples for this compound were not detailed in the provided sources. The principles are directly applicable.

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 60°C | Good (e.g., 85%) | derpharmachemica.com |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 60°C | Excellent (up to 96%) | derpharmachemica.com |

| Benzyl (B1604629) Bromide | KOH | DMSO | Room Temp | Moderate | derpharmachemica.com |

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C4 position is a versatile handle for a variety of transformations, including oxidation, reduction, and substitution reactions like esterification and etherification.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (4-formyl-5-nitro-1H-imidazole) or carboxylic acid (5-nitro-1H-imidazole-4-carboxylic acid). Standard oxidizing agents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC) for aldehyde formation, or stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent for carboxylic acid formation are typically employed for such transformations, although specific examples for this exact molecule are not detailed in the provided search results.

Reduction: The hydroxymethyl group itself is a reduced functional group. Its synthesis often involves the reduction of a more oxidized precursor. For example, the synthesis of a related compound, 1-methyl-2-nitroimidazole-5-yl methanol (B129727), was achieved by the reduction of a corresponding anhydride (B1165640) intermediate using sodium borohydride (B1222165) (NaBH₄). nih.gov This demonstrates that the C4-hydroxymethyl group can be formed via reduction of a C4-carboxylic acid or its derivative.

The hydroxyl group readily undergoes esterification and etherification.

Esterification: Ester derivatives can be synthesized by reacting the alcohol with acid chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a base like pyridine. jocpr.com This reaction is a common strategy to modify the lipophilicity and other physicochemical properties of the parent molecule. For example, various ester derivatives of the related drug secnidazole, which also possesses an alcohol functional group, have been prepared using these methods. jocpr.com

Etherification (including Mitsunobu Reaction): The alcohol can be converted into an ether. A particularly useful method for this transformation is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the conversion of a primary alcohol to an ester, ether, or other functional group with inversion of configuration (though not relevant for this achiral center). The reaction typically uses a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The Mitsunobu reaction has been successfully applied to nitroimidazole alcohols to synthesize a variety of derivatives. nih.govbrieflands.combrieflands.com

Table 2: Mitsunobu Reaction with Nitroimidazole Alcohols

| Nitroimidazole Alcohol | Nucleophile | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 1-methyl-2-nitroimidazole-5-yl methanol | Brominated isophosphoramide mustard precursor | PPh₃, DIAD | Phosphoramide ether linkage | nih.gov |

| Metronidazole (B1676534) (contains a primary alcohol) | Phthalimide | PPh₃, DIAD | Phthalimide derivative (amine precursor) | brieflands.combrieflands.com |

| Metronidazole | Succinimide | PPh₃, DIAD | Succinimide derivative | brieflands.com |

The hydroxymethyl group can be first converted to a better leaving group to facilitate condensation and coupling reactions.

Conversion to Halide: A common activation step is the conversion of the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂). mdpi.com This creates a reactive electrophilic center at the methylene (B1212753) carbon.

Coupling with Carbonyls: The resulting chloromethyl derivative can then participate in coupling reactions. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole reacts with various aromatic aldehydes and α-carbonyl esters in the presence of TDAE (tetrakis(dimethylamino)ethylene) to form new C-C bonds and more complex alcohol derivatives. mdpi.comnih.gov

Palladium-Catalyzed Coupling: While typically performed on halo-imidazoles, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are fundamental for creating C-C bonds on the imidazole ring. This reaction couples a halo-imidazole with an arylboronic acid. For example, 5-chloro-1-methyl-4-nitroimidazole (B20735) has been successfully coupled with various arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles. nih.gov This demonstrates a powerful method for attaching aryl groups to the nitroimidazole core.

Specific Reaction Mechanisms and Intermediates

While direct mechanistic studies of addition reactions to the hydroxymethyl group of this compound are not extensively documented, its reactivity can be inferred from the known reactions of similar nitroimidazole alcohols. The hydroxymethyl group primarily participates in reactions such as oxidation, etherification, and esterification.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The reaction mechanism typically involves the removal of a hydride ion from the hydroxymethyl group. The choice of oxidizing agent and reaction conditions determines the final product. For instance, strong oxidizing agents will likely lead to the carboxylic acid, while milder ones may yield the aldehyde.

Etherification and Esterification: The hydroxyl group can undergo etherification or esterification reactions. In the synthesis of Fexinidazole, a related compound, 1-methyl-2-hydroxymethyl-5-nitroimidazole is reacted with sulfonyl chloride in the presence of a base to form an ether linkage. nih.gov This suggests that the hydroxyl group of this compound can act as a nucleophile. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst.

| Reaction Type | Reagents & Conditions | Product Type | General Mechanism |

| Oxidation | Mild oxidizing agent (e.g., PCC) | 4-Formyl-5-nitro-1H-imidazole | Hydride abstraction |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | 5-Nitro-1H-imidazole-4-carboxylic acid | Hydride abstraction followed by further oxidation |

| Etherification | Alkyl halide, Base (e.g., NaH) | 4-(Alkoxymethyl)-5-nitro-1H-imidazole | Nucleophilic substitution (Williamson ether synthesis) |

| Esterification | Carboxylic acid/acyl chloride, Acid catalyst | 4-(Acyloxymethyl)-5-nitro-1H-imidazole | Nucleophilic acyl substitution |

This table presents plausible reactions and mechanisms based on the general reactivity of hydroxymethyl groups on heterocyclic rings.

The nitro group of 5-nitroimidazoles is a key player in their chemical and biological activity, primarily through electron transfer reactions that generate radical species. This process is fundamental to the mechanism of action of many nitroimidazole-based drugs. niscpr.res.in

The reduction of the nitro group occurs in a stepwise manner. A single-electron transfer to the nitro group results in the formation of a nitro radical anion (R-NO₂⁻•). acs.org This species is often transient but plays a crucial role in subsequent chemical transformations. Under anaerobic conditions, this radical anion can undergo further reduction to form nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives, which are considered cytotoxic species. niscpr.res.in

The formation of these radical anions has been detected using techniques like electron spin resonance (ESR) spectroscopy. nih.gov Studies on various 5-nitroimidazoles have shown that their reduction potential correlates with their biological activity. acs.org The presence of electron-donating or -withdrawing substituents on the imidazole ring can influence the ease of this reduction and the stability of the resulting radical anion.

The radical anions formed can participate in various reactions, including DNA damage, which is a basis for the antimicrobial and radiosensitizing properties of many nitroimidazoles. mdpi.com The interaction of these radicals with cellular macromolecules is a complex process that is central to their biological effects. niscpr.res.in

| Intermediate Species | Formation Mechanism | Significance | Detection Method |

| Nitro Radical Anion (R-NO₂⁻•) | Single-electron reduction of the nitro group | Key intermediate in the biological activity of nitroimidazoles | Electron Spin Resonance (ESR) Spectroscopy nih.gov |

| Nitroso derivative (R-NO) | Further reduction of the nitro radical anion | Cytotoxic species | - |

| Hydroxylamine derivative (R-NHOH) | Reduction of the nitroso derivative | Cytotoxic species | - |

This table summarizes the key radical intermediates formed from 5-nitroimidazoles.

This compound can exist in different tautomeric forms due to the migration of a proton. The most significant tautomerism for this compound is the annular tautomerism involving the imidazole ring. The proton on the imidazole nitrogen can reside on either of the two nitrogen atoms, leading to an equilibrium between 4-nitro- and 5-nitroimidazoles. researchgate.netnih.gov

Specifically for this compound, the tautomeric equilibrium would be between this compound and (4-Nitro-1H-imidazol-5-yl)methanol. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. chemrxiv.org In the gas phase, both tautomers of nitroimidazole have been observed at nearly equal levels, while in the crystal structure, the 4-nitro tautomer is often favored. researchgate.net

The interconversion between these tautomers is generally rapid and proceeds through protonation and deprotonation steps. acs.org This tautomerism is a critical consideration in drug design and understanding the biological activity, as different tautomers can exhibit different physicochemical properties and binding interactions with biological targets. chemicalbook.com

| Tautomer 1 | Tautomer 2 | Type of Tautomerism | Influencing Factors |

| This compound | (4-Nitro-1H-imidazol-5-yl)methanol | Annular Prototropic Tautomerism | Solvent, Temperature, pH |

This table illustrates the annular tautomerism of the parent compound.

Iv. Derivatization and Functionalization Studies of 5 Nitro 1h Imidazol 4 Yl Methanol

Design and Synthesis of Novel (5-Nitro-1H-imidazol-4-yl)methanol Derivatives

The hydroxymethyl group at the C4 position of the imidazole (B134444) ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups.

One common strategy involves the conversion of the hydroxyl group into a more reactive leaving group, such as a chloromethyl group. This is typically achieved through chlorination using reagents like thionyl chloride (SOCl₂). nih.govresearchgate.net The resulting chloromethyl derivative, for instance, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, becomes a key intermediate for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

Further modifications include the synthesis of ether and ester derivatives. While direct etherification of this compound has been explored, the synthesis of a benzyl (B1604629) ether derivative of a related 4-nitroimidazole (B12731) showed that such modifications can significantly impact the molecule's properties. nih.gov Esterification represents another important modification. For example, ester derivatives of the related compound secnidazole, which also possesses a hydroxyl group, have been synthesized by reacting it with various acyl chlorides, such as p-nitrobenzoyl chloride and stearoyl chloride, in the presence of pyridine. jocpr.com This suggests that similar esterification reactions can be applied to this compound to generate a library of ester derivatives.

Table 1: Examples of Modifications at the Hydroxymethyl Group

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol | SOCl₂ | Chloromethyl derivative | nih.govresearchgate.net |

| 4-nitroimidazole analog | 4-trifluoromethoxybenzyl bromide, NaH, TBAI | Benzyl ether derivative | nih.gov |

| Secnidazole (analogous structure) | p-Nitrobenzoyl chloride, pyridine | Ester derivative | jocpr.com |

The nitrogen atoms of the imidazole ring provide another avenue for derivatization, with N-alkylation and N-arylation being the most common modifications. The regioselectivity of these reactions is a crucial aspect, often influenced by the reaction conditions and the nature of the substituents on the imidazole ring. derpharmachemica.comresearchgate.net

N-alkylation is typically achieved by treating the nitroimidazole with alkyl halides in the presence of a base. derpharmachemica.comresearchgate.net Studies on the alkylation of 4(5)-nitroimidazoles have shown that the reaction is sensitive to the position of the nitro group and the reaction conditions. For instance, heating the reaction mixture can significantly improve the yield of N-alkylated products. derpharmachemica.com The use of different solvents and bases can also influence the regioselectivity, favoring either N1 or N3 alkylation. derpharmachemica.com

N-arylation of nitroimidazoles can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This method allows for the introduction of various aryl groups onto the imidazole nitrogen, creating a diverse range of derivatives. For example, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields by coupling 5-chloro-1-methyl-4-nitroimidazole (B20735) with different arylboronic acids. nih.gov

To enhance the reactivity of the this compound scaffold, strategic derivatization approaches are employed. A notable example is the use of the resulting chloromethyl derivative in reactions mediated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.comnih.gov TDAE is a powerful reducing agent that can generate a carbanion from the chloromethyl derivative under mild conditions. mdpi.comnih.gov This carbanion can then react with a variety of electrophiles, such as aromatic aldehydes and α-ketoesters, to form new carbon-carbon bonds and introduce complex functionalities. mdpi.comnih.gov This strategy significantly expands the synthetic utility of the this compound core, enabling the creation of highly functionalized derivatives. mdpi.comnih.gov

Structure-Reactivity Relationships in Derivatized Compounds

The structural modifications introduced to the this compound scaffold have a profound impact on the reactivity of the resulting derivatives. Understanding these structure-reactivity relationships is crucial for designing molecules with desired chemical properties.

The position of the nitro group is a key determinant of reactivity. Studies have shown that the chemical reactivity of 4-nitro and 5-nitroimidazole isomers can differ significantly. nih.gov For instance, the yields of reactions involving 5-nitro isomers are often lower than those with their 4-nitro counterparts, highlighting the influence of the nitro group's position on the molecule's reactivity. nih.gov

Substituents on the imidazole ring also play a critical role. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the imidazole ring and, consequently, its reactivity towards electrophiles and nucleophiles. For example, the presence of a methyl group at the C2 position can influence the stability and reactivity of 5-nitroimidazoles. researchgate.net

Methodologies for High Functionalization of 5-Nitro-1H-imidazole Scaffolds

To access a wide range of structurally diverse and highly functionalized 5-nitroimidazole derivatives, various synthetic methodologies have been developed. These methods often employ transition metal catalysis or unique reagents to achieve efficient and selective transformations.

The Tetrakis(dimethylamino)ethylene (TDAE) methodology has emerged as a powerful tool for the functionalization of 5-nitro-1H-imidazole scaffolds. mdpi.comnih.gov TDAE acts as a two-electron reducing agent, reacting with halogenated derivatives, such as the chloromethyl derivative of this compound, to generate a highly reactive carbanion intermediate under mild conditions. mdpi.comnih.gov

This carbanion can then be trapped by a variety of electrophiles, including aldehydes, ketones, and α-ketoesters, leading to the formation of new carbon-carbon bonds and the introduction of diverse functional groups. mdpi.comnih.gov A key advantage of the TDAE methodology is its ability to generate the reactive anion under non-basic conditions, which allows for the use of a broader range of electrophiles that might be sensitive to traditional basic conditions. This method has been successfully used to synthesize a variety of substituted arylethanols and other complex molecules starting from 5-nitroimidazole precursors. mdpi.comnih.gov

Table 2: Products from the reaction of a TDAE-generated carbanion with various carbonyl compounds

| Carbonyl Compound | Product Yield (%) | Reference(s) |

|---|---|---|

| 4-Nitrobenzaldehyde | 78 | mdpi.com |

| 4-Chlorobenzaldehyde | 65 | mdpi.com |

| 4-Fluorobenzaldehyde | 58 | mdpi.com |

| Benzaldehyde | 55 | mdpi.com |

| 2-Naphthaldehyde | 72 | mdpi.com |

| Ethyl benzoylformate | 64 | mdpi.com |

Other methodologies for the functionalization of nitroimidazole scaffolds include transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been effectively used for the C-H arylation of nitroimidazoles, allowing for the introduction of aryl groups at specific positions. nih.govnih.gov Copper-catalyzed reactions have also been employed for the functionalization of nitroalkanes and the synthesis of 2-aminobenzimidazoles, suggesting their potential applicability to the functionalization of nitroimidazole scaffolds. nih.govrsc.org Furthermore, photocatalytic methods are emerging as a promising strategy for the degradation and potential functionalization of nitroimidazoles. nih.gov These diverse synthetic tools provide chemists with a powerful arsenal (B13267) for the construction of novel and complex this compound derivatives.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction in the functionalization of electron-deficient aromatic and heteroaromatic systems, including nitroimidazoles. wikipedia.org This methodology allows for the direct replacement of a hydrogen atom with a carbon-based substituent, circumventing the need for pre-functionalization of the ring. wikipedia.orgorganic-chemistry.org The reaction is particularly effective for introducing substituents at positions activated by the electron-withdrawing nitro group. organic-chemistry.org

The general mechanism of VNS involves the reaction of an electrophilic nitroaromatic compound with a carbanion that possesses a leaving group at the carbanionic center. organic-chemistry.org The process begins with the nucleophilic addition of the carbanion to the nitroaromatic ring, typically at a position ortho or para to the nitro group, forming a σ-adduct (also known as a Meisenheimer-type adduct). organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct, which leads to the restoration of aromaticity and the formation of the substituted product. nih.gov At least two equivalents of a strong base are typically required: one to generate the carbanion and another to facilitate the elimination step. organic-chemistry.org

In the context of nitroimidazoles, VNS provides a direct route to C-functionalized derivatives. For the reaction to proceed on N-unsubstituted imidazoles like this compound, the acidic N-H proton must be considered, as the corresponding anion may not undergo the desired reaction. organic-chemistry.orgkuleuven.be Often, N-alkylation is performed prior to the VNS reaction. organic-chemistry.org

Research has demonstrated the successful application of VNS on the 5-nitroimidazole scaffold. For instance, studies on related compounds like (1-methyl-5-nitro-1H-imidazol-2-yl)methanol have shown that a phenylsulfonylmethyl group can be introduced at the C4 position via a VNS reaction with chloromethyl phenyl sulfone. researchgate.net This highlights the utility of the VNS reaction for creating 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net

Table 1: Representative Conditions for VNS Reaction on a 5-Nitroimidazole Scaffold

| Entry | Starting Material | Reagent | Base / Solvent | Product | Yield | Ref |

| 1 | (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | Chloromethyl phenyl sulfone | t-BuOK / THF | (1-methyl-5-nitro-4-((phenylsulfonyl)methyl)-1H-imidazol-2-yl)methanol | - | researchgate.net |

| 2 | 5-Nitroimidazole derivatives | Chloromethyl aryl sulfones | - | 4-Arylsulfonylmethyl-5-nitroimidazoles | - | researchgate.net |

Note: Yields were not specified in the referenced abstract.

Suzuki-Miyaura and Sonogashira Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent for their versatility and functional group tolerance. libretexts.orgorganic-chemistry.org While direct cross-coupling on a C-H bond of this compound is challenging, these reactions become highly effective once the imidazole ring is appropriately halogenated (e.g., at the C2 or C5 position, assuming the N1 is protected).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction creates a C-C bond by reacting an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to synthesize biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

For a molecule like this compound, a synthetic strategy would first involve the introduction of a halogen (e.g., bromine or iodine) at a reactive position on the imidazole ring. This halo-nitroimidazole derivative then serves as the electrophilic partner in the Suzuki-Miyaura coupling. The reaction tolerates a wide range of functional groups, and organoboron reagents are generally stable and have low toxicity. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides

| Catalyst | Ligand | Base | Solvent | Typical Substrates | Ref |

| Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | Aryl/Heteroaryl Halides + Aryl/Heteroaryl Boronic Acids | libretexts.org |

| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Dioxane | Heterocyclic O-Sulfamates + Phenylboronic Acid | nih.gov |

Sonogashira Cross-Coupling

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent or co-solvent. organic-chemistry.org

Similar to the Suzuki-Miyaura reaction, application to the this compound scaffold would require prior halogenation of the imidazole ring. The resulting halo-nitroimidazole could then be coupled with a variety of terminal alkynes to introduce alkynyl substituents. This reaction provides a direct pathway to conjugated enyne systems and aryl-alkynes, which are valuable intermediates in organic synthesis. While traditional conditions require an inert atmosphere, newer protocols have been developed that can be performed under milder, aerobic conditions. organic-chemistry.org

Table 3: Typical Conditions for Sonogashira Cross-Coupling of Heteroaryl Halides

| Catalyst | Co-catalyst | Base | Solvent | Typical Substrates | Ref |

| PdCl₂(PPh₃)₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Aryl/Heteroaryl Halides + Terminal Alkynes | organic-chemistry.org |

| Pd(PhCN)₂Cl₂ | - | - | - | Aryl Bromides + Terminal Alkynes (Copper-free) | organic-chemistry.org |

V. Advanced Spectroscopic and Structural Characterization of 5 Nitro 1h Imidazol 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the analyte. For nitroimidazole derivatives, a combination of one-dimensional and multi-dimensional NMR experiments is employed to achieve a comprehensive structural assignment.

Proton NMR spectroscopy offers a rapid and informative method for identifying the types and number of hydrogen atoms in a molecule. In the context of (5-Nitro-1H-imidazol-4-yl)methanol and its derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the nitro group and the imidazole (B134444) ring.

For a derivative such as [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals characteristic signals. For instance, the methyl groups attached to the imidazole ring and nitrogen atom present as sharp singlets. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) also typically appear as a singlet, though this can sometimes be a doublet if coupled to the hydroxyl proton. The aromatic protons on the phenyl ring exhibit more complex splitting patterns (e.g., doublets) due to spin-spin coupling between adjacent protons nih.gov.

Interactive Data Table: Representative ¹H NMR Data for a Derivative of this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Moiety |

| CH₃ | 2.51 | Singlet | Methyl group on imidazole ring |

| N-CH₃ | 3.90 | Singlet | N-methyl group |

| CH₂ | 4.62 | Singlet | Methylene group of the chloromethyl derivative |

| Ar-H | 7.45 | Doublet | Aromatic protons |

| Ar-H | 7.76 | Doublet | Aromatic protons |

Note: Data is for 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a chlorinated derivative of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol, in CDCl₃ nih.gov.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the imidazole ring carbons, typically shifting them to a lower field (higher ppm values).

In derivatives of this compound, distinct signals are observed for the methyl, methylene, and aromatic carbons. The carbon atom of the C-nitro group is sometimes not observed due to quàdrupólar relaxation effects nih.gov. The chemical shifts provide crucial data for confirming the carbon framework of the molecule. For comparison, the ¹³C NMR data of related 5-nitroimidazole derivatives show the C5 carbon (bearing the nitro group) resonating at a significantly downfield position researchgate.net.

Interactive Data Table: Representative ¹³C NMR Data for a Derivative of this compound

| Functional Group | Chemical Shift (δ, ppm) | Inferred Structural Moiety |

| CH₃ | 14.0 | Methyl group on imidazole ring |

| N-CH₃ | 34.2 | N-methyl group |

| CH₂ | 45.8 | Methylene group of the chloromethyl derivative |

| Ar-C | 128.2 | Aromatic carbon |

| Ar-C | 129.9 | Aromatic carbon |

| Imidazole-C | 131.6 | Imidazole ring carbon |

| Imidazole-C | 138.6 | Imidazole ring carbon |

| Imidazole-C | 142.5 | Imidazole ring carbon |

| Imidazole-C | 148.3 | Imidazole ring carbon |

Note: Data is for 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, a chlorinated derivative of [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol, in CDCl₃ nih.gov.

Nitrogen-15 NMR spectroscopy is a powerful, albeit less common, technique for studying nitrogen-containing compounds like nitroimidazoles. It provides direct information about the electronic environment of the nitrogen atoms in both the imidazole ring and the nitro group. The chemical shifts in ¹⁵N NMR are very sensitive to changes in hybridization and electron density. For nitroazoles, the nitrogen signal of the nitro group appears at a characteristic downfield region, which is invaluable for confirming the presence and electronic state of this functional group. Studies on related nitro-containing heterocyclic systems have demonstrated the utility of ¹⁵N NMR in combination with quantum chemical calculations for the definitive structural assignment of isomers nih.govmdpi.com. The nitrogen atom of an amino group, for comparison, typically resonates in an upfield region of the spectrum mdpi.com.

For complex derivatives or for the unambiguous assignment of all proton and carbon signals, multi-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, helping to trace out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the three-dimensional structure and conformation of the molecule mdpi.com.

These advanced techniques are essential for confirming the regiochemistry of substitution on the imidazole ring and for elucidating the structure of more complex derivatives mdpi.comnih.gov.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is particularly vital as it measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm) nih.gov. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the analyte molecules rsc.org.

For this compound and its derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass. For example, in the characterization of a 5-nitro-2-phenyl-1H-benzimidazole, HRMS (ESI) provided a measured [M+H]⁺ value of 240.0763, which was in excellent agreement with the calculated value of 240.0768 for the formula C₁₃H₁₀N₃O₂ rsc.org. This level of accuracy provides high confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. HRMS is a critical tool for confirming the identity of newly synthesized derivatives and for analyzing metabolites in various biological matrices researchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and fragmentation patterns of nitroimidazole derivatives. For "this compound," ESI-MS, particularly in the positive ion mode, would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This technique is widely used for the analysis of various 5-nitroimidazoles, providing key information for their identification and structural elucidation. usda.govnih.gov

The fragmentation of the protonated molecule of "this compound" under tandem mass spectrometry (MS/MS) conditions can be predicted to follow several key pathways based on the fragmentation behavior of similar nitroimidazole alcohols. Common fragmentation patterns for nitroimidazoles involve the loss of the nitro group (NO₂) or parts of it, as well as cleavages related to the substituent groups.

Expected Fragmentation Pathways:

Loss of Water (H₂O): The presence of the hydroxymethyl group makes the loss of a water molecule a highly probable initial fragmentation step, leading to the formation of a resonance-stabilized cation.

Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group.

Cleavage of the Hydroxymethyl Group: The C-C bond between the imidazole ring and the methanol group can cleave, resulting in fragments corresponding to the imidazole core and the hydroxymethyl moiety.

A hypothetical ESI-MS/MS fragmentation data table for "this compound" is presented below, based on the analysis of related nitroimidazole compounds.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Dehydrated parent molecule |

| [M+H]⁺ | [M+H - NO₂]⁺ | NO₂ | Imidazole methanol cation |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O | 5-Nitro-1H-imidazole cation |

| [M+H - H₂O]⁺ | [M+H - H₂O - NO]⁺ | NO | Fragment from the dehydrated ion |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For "this compound," the IR spectrum would be expected to show distinct absorption bands corresponding to the O-H, N-H, C-H, C=N, and NO₂ groups. The positions of these bands can be influenced by hydrogen bonding. Theoretical and experimental studies on related nitroimidazole derivatives, such as metronidazole (B1676534), provide a basis for assigning the expected vibrational frequencies. scite.aieurjchem.com

The O-H stretching vibration of the methanol group is typically observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening indicative of intermolecular hydrogen bonding. nist.gov The N-H stretch of the imidazole ring is also expected in this region. The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and are anticipated to appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. scite.ai

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Imidazole) | Stretching | 3100-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Imidazole Ring) | Stretching | 1450-1550 |

| NO₂ | Asymmetric Stretching | 1520-1560 |

| NO₂ | Symmetric Stretching | 1340-1380 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes. The Raman spectrum of "this compound" would provide a unique molecular fingerprint. Studies on other nitroimidazoles have utilized Raman spectroscopy, often in conjunction with theoretical calculations, to assign vibrational modes. researchgate.netresearchgate.net

The symmetric stretching of the nitro group, which is often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum. The breathing modes of the imidazole ring are also typically prominent in Raman spectra. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive technique for the detection and characterization of nitroimidazole compounds. researchgate.net

Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Imidazole Ring Breathing | 1200-1400 |

| NO₂ Symmetric Stretching | 1340-1380 |

| C-H Bending | 1100-1200 |

| Imidazole Ring Deformation | 800-1000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the specific crystal structure of "this compound" is not publicly available, analysis of the crystal structures of related nitroimidazole derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govias.ac.in

Crystal Structure Analysis and Hydrogen Bonding Networks

The crystal packing of "this compound" would likely be dominated by a network of hydrogen bonds. The presence of both hydrogen bond donors (the N-H of the imidazole ring and the O-H of the methanol group) and acceptors (the nitro group oxygens and the imidazole nitrogen) facilitates the formation of extensive intermolecular hydrogen bonding. nih.gov These interactions play a crucial role in the stability of the crystal lattice. The nitro group is a particularly effective hydrogen bond acceptor.

It is anticipated that the hydrogen bonding network would involve interactions such as O-H···O(nitro), N-H···O(nitro), and O-H···N(imidazole). These networks can lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures.

Conformational Analysis in the Crystalline State

The conformation of "this compound" in the crystalline state would be dictated by the minimization of steric hindrance and the optimization of intermolecular interactions, primarily hydrogen bonding. The rotational freedom around the C-C bond connecting the hydroxymethyl group to the imidazole ring would allow for different conformers. The observed conformation in the crystal structure would represent the lowest energy state in the solid phase. Computational studies on similar nitroimidazole derivatives have shown that different conformers can exist in the gas phase and in solution. nih.gov The solid-state structure would likely adopt a conformation that maximizes the hydrogen bonding interactions within the crystal lattice.

Vi. Theoretical and Computational Chemistry Studies on 5 Nitro 1h Imidazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (5-Nitro-1H-imidazol-4-yl)methanol, dictated by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For nitroimidazole derivatives, DFT studies provide valuable information about their stability, reactivity, and electronic properties. While specific DFT studies focusing exclusively on this compound are not extensively available in the literature, the electronic characteristics can be inferred from studies on related nitroimidazole compounds.

The stability of different tautomers of nitroimidazoles has been a subject of theoretical investigation. For 4(5)-nitroimidazole, theoretical studies have shown that the 4-nitro tautomer is significantly more stable than the 5-nitro tautomer in solution nih.gov. This suggests that for this compound, the tautomer with the nitro group at the 5-position and the hydroxymethyl group at the 4-position is a plausible and stable form.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity. In nitroimidazoles, the HOMO is often localized on the imidazole (B134444) ring, while the LUMO is typically associated with the nitro group. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For a series of pyrazole (B372694) derivatives studied with DFT, the HOMO-LUMO energy gap was found to be a key factor in their nonlinear optical properties nih.gov.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative | - | - | - |

Note: Data for this compound is not available. The table shows values for other heterocyclic compounds to illustrate the typical range of these parameters. researchgate.netmdpi.com

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for determining molecular properties. While specific ab initio studies dedicated to this compound are not prominent in the accessible literature, the methodologies have been applied to similar systems.

These calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study of purine (B94841) tautomers, ab initio methods were used to determine the optimized geometries and relative stabilities nih.gov. Such calculations for this compound would be invaluable in establishing its most stable three-dimensional structure.

Furthermore, ab initio methods can be employed to calculate various molecular properties, including dipole moments, polarizabilities, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model and aid in the assignment of spectral bands.

The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. This theoretical tool is instrumental in predicting and interpreting the NMR spectra of molecules.

While specific GIAO calculations for this compound are not documented in readily available research, the methodology has been successfully applied to a wide range of organic molecules. For instance, GIAO calculations have been used to compile tables of ¹H and ¹³C NMR chemical shifts for common laboratory solvents and impurities epfl.ch.

For this compound, GIAO calculations could predict the ¹H and ¹³C chemical shifts. The predicted spectrum would be a valuable tool for chemists in confirming the structure of the synthesized compound and in assigning the experimentally observed NMR signals. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group and the presence of the hydroxymethyl substituent. For example, in related 5-nitroimidazole derivatives, the chemical shift of the C4 carbon is sensitive to the nature of the substituent at other positions on the ring researchgate.net.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with their environment.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses rotational freedom around the C4-C(hydroxymethyl) bond and the C-O bond of the hydroxymethyl group.

A systematic conformational search would involve rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to the stable conformers of the molecule.

The presence of a hydroxyl group and the imidazole ring in this compound makes it capable of forming various intermolecular hydrogen bonds. These interactions are critical in determining the solid-state structure and the behavior of the molecule in solution.

A computational study of the closely related compound, (1H-Imidazol-4-yl)methanol, revealed significant hydrogen bonding in its crystal structure nih.gov. The study identified two primary hydrogen bonding interactions: one between the imidazole nitrogen atom of one molecule and the hydroxyl hydrogen of an adjacent molecule, and another between the hydroxyl oxygen of one molecule and the N-H of the imidazole ring of a neighboring molecule.

For this compound, similar hydrogen bonding patterns can be expected. The N-H of the imidazole ring and the O-H of the hydroxymethyl group can act as hydrogen bond donors. The nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. Computational studies can be used to model these interactions and calculate their energies, providing a quantitative understanding of the hydrogen bonding network.

Table 2: Typical Hydrogen Bond Distances from a Crystallographic Study of a Related Imidazole Derivative

| Donor | Acceptor | Distance (Å) |

| N-H (imidazole) | O (hydroxyl) | - |

| O-H (hydroxyl) | N (imidazole) | - |

Note: Specific data for this compound is not available. The table indicates the types of hydrogen bonds that are likely to occur based on the study of (1H-Imidazol-4-yl)methanol. nih.gov

Reaction Pathway Analysis and Transition State Theory

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For a molecule such as this compound, computational studies can be employed to explore various transformations, including oxidation, reduction of the nitro group, or substitution reactions on the imidazole ring. These investigations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. Transition state theory (TST) is a fundamental concept in this context, explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated complex at the transition state. wikipedia.org The geometry of the transition state, a saddle point on the potential energy surface, provides critical information about the bond-breaking and bond-forming processes. wikipedia.org Advanced computational techniques can further refine these models by considering dynamic effects and tunneling, which can be significant in certain organometallic and organic reactions. escholarship.org

For instance, a hypothetical study on the oxidation of the methanol (B129727) group in this compound to the corresponding aldehyde could be computationally modeled. The calculations would identify the transition state structure and the associated energy barrier (activation energy), which are key determinants of the reaction rate.

Table 1: Illustrative Reaction Profile Data for a Hypothetical Oxidation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -15.0 |

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from computational reaction mechanism studies.

Computational methods are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions, offering valuable insights for synthesis planning. rsc.orgrsc.org For a substituted imidazole like this compound, questions of regioselectivity arise in reactions such as electrophilic or nucleophilic substitution. For example, in an alkylation reaction, it is crucial to determine which of the two ring nitrogens will be alkylated.

Computational models can predict the most likely site of reaction by comparing the activation energies of the different possible reaction pathways. researchgate.net The pathway with the lower activation energy will be the kinetically favored one, thus determining the major product.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted computationally. nih.gov While the current structure of this compound does not possess a stereocenter, reactions involving this molecule could generate one. In such cases, computational analysis of the transition states leading to different stereoisomers can reveal the origins of stereoselectivity.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Electrophilic Attack on the Imidazole Ring

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity |

| N-1 | 15.2 | Major Product |

| N-3 | 18.5 | Minor Product |

Note: The data in this table is illustrative. The regioselectivity would be highly dependent on the specific reactants and reaction conditions.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP surface indicate regions of varying electrostatic potential.

Typically:

Red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons.

Blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack.

Green represents regions of neutral potential.

For this compound, an MEP analysis would likely reveal a strong negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors. orientjchem.org The hydrogen atom of the hydroxyl group and the N-H proton of the imidazole ring would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack or deprotonation. orientjchem.org MEP analysis is also instrumental in understanding non-covalent interactions, which are crucial in biological systems and drug-receptor binding. chemrxiv.org

Table 3: Predicted Molecular Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of Nitro group | Highly Negative (Red) | Electrophilic attack |

| Nitrogen atoms of Imidazole ring | Negative (Yellow/Orange) | Electrophilic attack / Coordination |

| Hydrogen of Hydroxyl group | Positive (Blue) | Nucleophilic attack / Deprotonation |

| Hydrogen on Imidazole Nitrogen | Highly Positive (Blue) | Nucleophilic attack / Deprotonation |

Note: This table represents expected MEP characteristics based on the functional groups present in the molecule.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). youtube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be located on the imidazole ring, while the LUMO is expected to be centered on the electron-withdrawing nitro group. This distribution would suggest that the imidazole ring is the primary site for electrophilic attack, while the nitro group would be susceptible to nucleophilic or reductive processes. The analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO can provide more precise predictions about regioselectivity in reactions.

Electron density analysis, often performed in conjunction with FMO theory, provides a quantitative measure of the electron distribution within the molecule. This can be used to identify electron-rich and electron-poor regions, further refining the predictions of reactivity.

Table 4: Illustrative Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | -7.5 | Imidazole Ring |

| LUMO | -2.1 | Nitro Group |

| HOMO-LUMO Gap | 5.4 | - |

Note: The data in this table is illustrative and represents typical values for similar nitroaromatic compounds.

Vii. 5 Nitro 1h Imidazol 4 Yl Methanol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The nitroimidazole framework is a well-established pharmacophore, particularly known for its use in antimicrobial agents. mdpi.com The ability to use (5-Nitro-1H-imidazol-4-yl)methanol as a starting point allows for the systematic development of new derivatives with potentially enhanced biological activities or novel properties.

This compound and its isomers are instrumental in constructing a diverse range of more complex heterocyclic systems. A common strategy involves the conversion of the primary alcohol into a more reactive functional group, such as a halide. For instance, a classical chlorination reaction using thionyl chloride (SOCl₂) can transform the hydroxymethyl group into a chloromethyl group. uma.pt This electrophilic intermediate becomes a key anchor point for introducing new molecular fragments.

This approach has been used to synthesize highly functionalized 5-nitro-1H-imidazoles. mdpi.comuma.ptnih.gov For example, the resulting chloromethyl derivative can be reacted with various aromatic aldehydes or α-carbonyl esters to create new alcohol derivatives with extended side chains. mdpi.comnih.gov Another powerful technique is the Vicarious Nucleophilic Substitution (VNS) reaction, which has been applied to (1-methyl-5-nitro-1H-imidazol-2-yl)methanol to introduce substituents, such as a phenylsulfonylmethyl group, at the 4-position of the imidazole (B134444) ring. nih.gov These methods highlight the role of the nitroimidazole methanol (B129727) scaffold in generating libraries of complex heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Synthesized from Nitroimidazole-Methanol Precursors

| Precursor Analog | Reaction Type | Resulting Compound Class | Research Focus | Citation |

| [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol | Chlorination, TDAE Coupling | Substituted Arylethanols | Synthesis of highly functionalized 5-nitro-1H-imidazoles | mdpi.comnih.gov |

| (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | Vicarious Nucleophilic Substitution (VNS) | 2,4-disubstituted 5-Nitroimidazoles | Development of potent antibacterial and antiparasitic agents | nih.gov |

| 2-methyl-4-nitro-1H-imidazole | Nucleophilic Substitution | N-alkylated Nitroimidazoles | Synthesis of hybrids for antiplasmodial and antimycobacterial evaluation | nih.gov |

| Metronidazole (B1676534) (contains a primary alcohol) | Mitsunobu Reaction | Phthalimide and Succinimide Derivatives | Synthesis of new agents against resistant Helicobacter pylori | brieflands.com |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

The functional groups present in this compound make it a suitable candidate for MCRs. A notable example involves the use of a related nitroimidazooxazine-alcohol in a modified Ugi multicomponent reaction. nih.gov In this synthesis, the alcohol was first converted to an aldehyde, which then participated in the MCR with an amine, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce complex tetrazole-containing nitroimidazole hybrids. nih.gov This demonstrates the potential of the scaffold to serve as a key building block in one-pot syntheses to create intricate molecules with potential therapeutic applications. nih.gov

Applications in Material Science

The utility of nitroimidazoles is not confined to medicinal chemistry; it also extends into the realm of material science. derpharmachemica.com The inherent properties of the imidazole ring, such as its ability to act as a ligand and participate in hydrogen bonding, make it a valuable component in the design of functional materials. researchgate.net